Multi-Allele HLA-DR Binding Profile
HOXB7 8-25 demonstrates a promiscuous binding profile, interacting with at least five common HLA-DR alleles: DR1, DR4, DR7, DR11, and DR15 [1]. This contrasts with a comparator like the PADRE peptide, which is a synthetic pan-DR epitope used as a positive control in the same study system [2]. While PADRE's binding is artificial and broad, HOXB7 8-25's binding is specific to a defined, clinically relevant set of alleles. This multi-allele coverage supports its potential utility in vaccinating a broad patient population without being completely non-specific.
| Evidence Dimension | HLA-DR binding specificity |
|---|---|
| Target Compound Data | Binds to HLA-DR1, 4, 7, 11, and 15 |
| Comparator Or Baseline | PADRE peptide: binds to pan HLA-DR molecules |
| Quantified Difference | HOXB7 8-25 binds to a specific subset of 5 common alleles, versus PADRE's broad, non-specific binding. |
| Conditions | In silico prediction and in vitro T-cell assay using L cells expressing individual human HLA-DR molecules as APCs. |
Why This Matters
For procurement, this specific multi-allele reactivity profile is a critical design feature for translational research focused on patient selection and vaccine efficacy prediction, unlike non-specific pan-DR epitopes.
- [1] Komatsuda H, Wakisaka R, Kono M, et al. Mitogen-activated protein kinase inhibition augments the T cell response against HOXB7-expressing tumor through human leukocyte antigen upregulation. Cancer Sci. 2023;114:399–409. View Source
- [2] Komatsuda H, Wakisaka R, Kono M, et al. Methods section: ...as a positive control, we used the PADRE peptide... View Source
